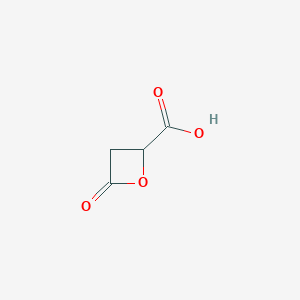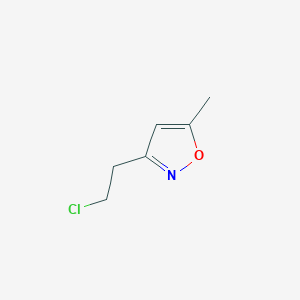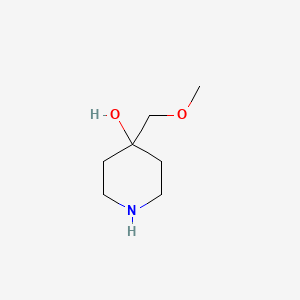
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Vue d'ensemble
Description
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid (ACIPA) is a heterocyclic compound belonging to the class of indole-3-carboxylic acids. It is a colorless solid with a molecular weight of 343.8 g/mol and the molecular formula C14H10ClNO3. ACIPA is used in the pharmaceutical and biotechnological industries as a building block for the synthesis of various compounds.
Applications De Recherche Scientifique
Immunomodulating Effects and Antiviral Activity
2-Acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, due to its structural similarity with compounds showing immunomodulating effects, may exhibit similar biological activities. Compounds like Inosine pranobex, a synthetic derivative formed from the p-acetamido benzoate salt of N-N dimethylamino-2-propanol and inosine, have demonstrated immunomodulating effects leading to antiviral and antitumor activities. This suggests potential applications in the treatment of viral infections and certain cancers, although further studies are required for confirmation (Campoli-Richards et al., 1986).
Organic Solvents and Supercritical Fluids in Extraction
The compound's potential solubility in organic solvents and supercritical fluids highlights its relevance in the separation and extraction processes. Research on the reactive extraction of carboxylic acids using organic compounds and supercritical CO2 indicates the efficiency of these methods in isolating carboxylic acids from aqueous solutions. This technology could be applied to the purification or synthesis processes involving 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, benefiting from the environmentally friendly and recoverable characteristics of supercritical CO2 (Djas & Henczka, 2018).
Sorption and Environmental Impact
The environmental behavior of similar indolic and carboxylic acid compounds, such as phenoxy herbicides, has been extensively studied. These studies provide insights into the sorption mechanisms and environmental mobility of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid. Understanding these properties is crucial for assessing the environmental impact of this compound, especially in relation to soil and water pollution (Werner et al., 2012).
Indole Synthesis and Chemical Research
Given its indole core structure, this compound is relevant in the synthesis of indole and its derivatives, which are of significant interest in organic chemistry. Indole synthesis methods have evolved, offering a variety of pathways for constructing complex molecules for pharmaceutical and material science applications. The methodologies and classifications of indole synthesis could apply to or be influenced by research involving 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, underlining its importance in synthetic organic chemistry (Taber & Tirunahari, 2011).
Propriétés
IUPAC Name |
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-12-9(8)3-2-4-10(12)14/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKMVRUWPPZUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426419.png)
![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)
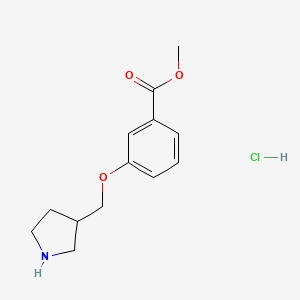
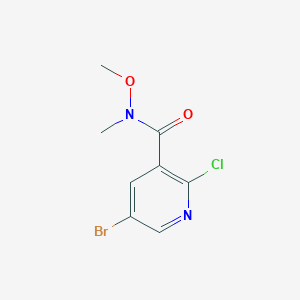

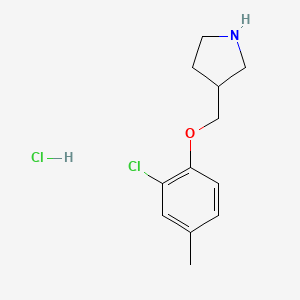
![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
